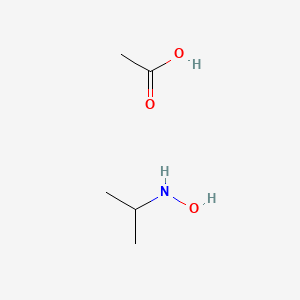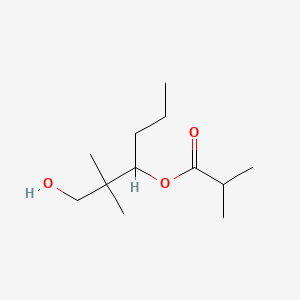
2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol: is an organic compound with the molecular formula C10H18O4 . This compound is characterized by its multiple ethoxy and hydroxyethoxy groups, which contribute to its unique chemical properties. It is commonly used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol typically involves the reaction of 2-butyn-1,4-diol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol react with the ethylene oxide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled temperature and pressure conditions are crucial for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl groups in 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes, depending on the reducing agent used.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted ethers or other derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol is used as a building block in organic synthesis. Its multiple functional groups make it a versatile intermediate for the synthesis of complex molecules.
Biology: In biological research, this compound is used as a linker or spacer in the synthesis of bioconjugates. Its hydroxyethoxy groups provide sites for further functionalization, making it useful in the development of biomolecules.
Medicine: The compound has potential applications in drug delivery systems. Its hydrophilic nature allows it to be used in the formulation of water-soluble drugs, enhancing their bioavailability.
Industry: In the industrial sector, this compound is used as a solvent and as an intermediate in the production of polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol involves its interaction with various molecular targets. The hydroxyethoxy groups can form hydrogen bonds with other molecules, facilitating their solubilization or stabilization. The compound can also undergo chemical reactions that modify its structure, leading to the formation of active intermediates that exert specific effects.
Comparaison Avec Des Composés Similaires
2-Ethoxyethanol: A solvent with similar ethoxy groups but lacks the hydroxyethoxy functionality.
2-(2-(2-Hydroxyethoxy)ethoxy)ethanol: A compound with similar hydroxyethoxy groups but without the butynyl moiety.
Uniqueness: 2-(2-((4-(2-Hydroxyethoxy)-2-butynyl)oxy)ethoxy)ethanol is unique due to the presence of both hydroxyethoxy and butynyl groups. This combination of functional groups provides it with distinct chemical properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
84282-21-3 |
|---|---|
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
2-[2-[4-(2-hydroxyethoxy)but-2-ynoxy]ethoxy]ethanol |
InChI |
InChI=1S/C10H18O5/c11-3-7-13-5-1-2-6-14-9-10-15-8-4-12/h11-12H,3-10H2 |
Clé InChI |
TWNJCZLTHAGRRE-UHFFFAOYSA-N |
SMILES canonique |
C(COCCOCC#CCOCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


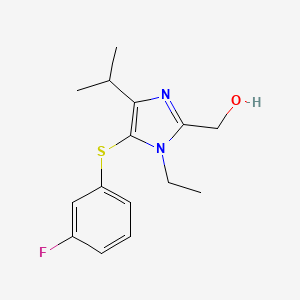
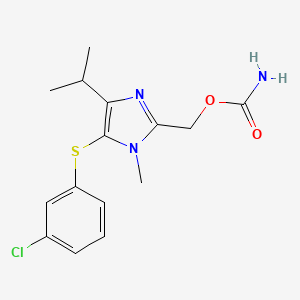


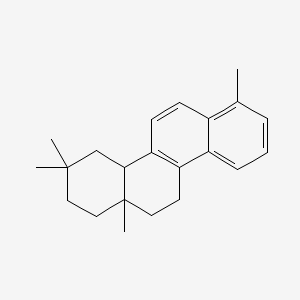
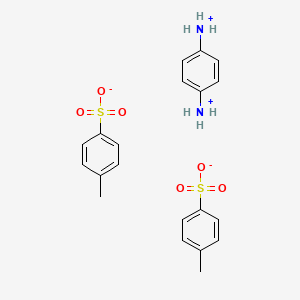
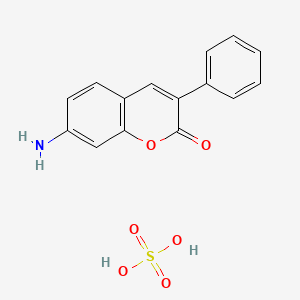
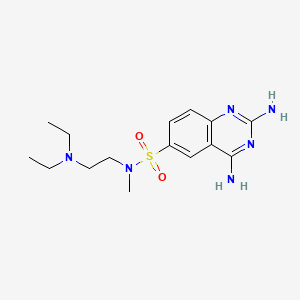

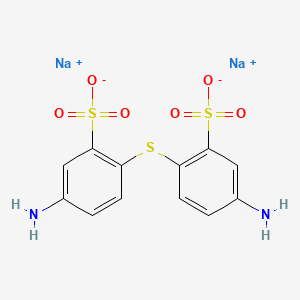

![7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B12681345.png)
